AT-1459
Description
AT-1459 is a novel, orally available direct thrombin inhibitor with a Ki value of 4.9 nM, demonstrating potent antithrombotic activity in preclinical models . It selectively binds to thrombin’s active site, preventing fibrinogen cleavage and subsequent thrombus formation. Preclinical studies in rat models of venous and arterial thrombosis revealed its efficacy in reducing thrombus weight and improving vessel patency at significantly lower doses compared to other anticoagulants . A key advantage of this compound is its rapid onset of action and sustained effects, making it a promising candidate for clinical use in preventing both venous and arterial thrombosis.
Properties
CAS No. |
294658-50-7 |
|---|---|
Molecular Formula |
C29H42N6O4 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1 |
InChI Key |
DTJAQQZJSTVZRK-UPVQGACJSA-N |
SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Isomeric SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid AT 1459 AT-1459 AT1459 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT-1459 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing thrombin inhibitors typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
AT-1459 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
AT-1459 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antithrombotic properties and potential use in treating thrombotic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
AT-1459 exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves specific molecular interactions and pathways that are crucial for its antithrombotic efficacy .
Comparison with Similar Compounds
Mechanism of Action
- AT-1459 : Direct thrombin inhibitor (binds to thrombin’s active site).
- Argatroban : Direct thrombin inhibitor (reversible competitive inhibition).
- Dalteparin : Indirect inhibitor (activates antithrombin III to inhibit thrombin and Factor Xa).
- Warfarin : Vitamin K antagonist (reduces synthesis of clotting factors II, VII, IX, X).
Efficacy in Venous Thrombosis Models
| Compound | ID50 (mg/kg + mg/kg/h) | BT2 (mg/kg + mg/kg/h) | BT2/ID50 Ratio |
|---|---|---|---|
| This compound | 0.04 + 0.04 | 0.9 + 0.9 | 22.5 |
| Argatroban | 0.1 + 0.4 | 1.0 + 0.6 | 10.0 |
| Dalteparin | 13.0 IU/kg + 26.0 | 345.5 IU/kg + 691.0 | 26.6 |
Key Findings :
- This compound exhibited the lowest ID50 (0.04 mg/kg + 0.04 mg/kg/h), indicating superior potency compared to argatroban (0.1 mg/kg + 0.4 mg/kg/h) and dalteparin (13.0 IU/kg + 26.0 IU/kg/h) .
- The BT2/ID50 ratio (therapeutic window) for this compound (22.5) was more favorable than argatroban (10.0), suggesting a wider margin between efficacy and bleeding risk .
Arterial Thrombosis and Oral Efficacy
| Compound | Effective Dose (mg/kg + mg/kg/h) | Onset of Action | Duration of Effect |
|---|---|---|---|
| This compound | 0.6 + 0.6 (IV); 30 (oral) | 1 hour | 6 hours |
| Argatroban | 0.6 + 2.4 (IV) | - | - |
| Dalteparin | 300 IU/kg + 600 (IV) | - | - |
| Warfarin | 0.3 (oral, 3-day regimen) | Days | Days |
Key Findings :
- In FeCl₂-induced arterial thrombosis, this compound achieved significant vessel patency at 0.6 mg/kg + 0.6 mg/kg/h , outperforming argatroban and dalteparin at equivalent time points .
- Oral administration of this compound (30 mg/kg) showed rapid onset (1 hour) and sustained effects (6 hours), contrasting sharply with warfarin’s delayed action .
Pharmacokinetic Advantages
- Oral Bioavailability : this compound’s oral efficacy is a distinct advantage over argatroban and dalteparin, which require parenteral administration.
- Therapeutic Window: The higher BT2/ID50 ratio (22.5 vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
